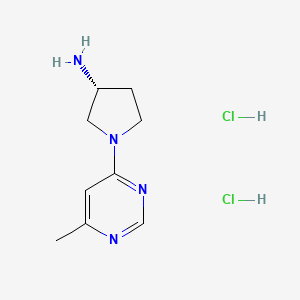
(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: This step involves the coupling of the pyrrolidine intermediate with a pyrimidine derivative under specific reaction conditions.
Purification and Conversion to Dihydrochloride Salt: The final product is purified and converted to its dihydrochloride salt form for stability and ease of handling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and scalable purification techniques.
化学反应分析
Types of Reactions
(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but typically involve appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
科学研究应用
(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor with a similar pyrimidine moiety.
®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another compound with a related structure and biological activity.
Uniqueness
(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride stands out due to its specific configuration and the presence of both pyrrolidine and pyrimidine rings
生物活性
(3R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a small organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₂Cl₂N₄
- Molecular Weight : 241.12 g/mol
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, potentially influencing levels of cGMP in neuronal tissues, which may enhance cognitive functions and exhibit neuroprotective properties .
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Activity : Studies have suggested that it can elevate cGMP levels in the brain, contributing to neuroprotection and cognitive enhancement in rodent models .
- Antidepressant Effects : Its ability to influence neurotransmitter systems may also render it effective in models of depression.
- Anti-inflammatory Properties : Some preliminary studies indicate possible anti-inflammatory effects, which could be beneficial in various inflammatory conditions.
Case Study 1: Cognitive Enhancement
In a controlled study involving rodents, this compound was administered to evaluate its effects on cognitive function. The results demonstrated a significant increase in memory retention and learning capabilities compared to the control group, suggesting its potential as a cognitive enhancer .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound significantly reduced cell death and preserved neuronal integrity in vitro .
Comparative Analysis of Biological Activity
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Cognitive enhancement, neuroprotection | Modulation of cGMP levels |
| Ponatinib | Inhibition of BCR-ABL kinase | Selective inhibition of tyrosine kinases |
| Other pyrimidine derivatives | Varies widely | Dependent on specific structural features |
属性
IUPAC Name |
(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-3-2-8(10)5-13;;/h4,6,8H,2-3,5,10H2,1H3;2*1H/t8-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLQFORLYVVZRF-YCBDHFTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N2CC[C@H](C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














